1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a piperidine ring
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research may focus on exploring the potential applications of this compound in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Fluorophenyl Group: This step might involve the reaction of a fluorophenyl halide with a suitable nucleophile.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final compound is formed by coupling the benzodioxole and fluorophenyl groups with the piperidine ring under specific conditions, often using catalysts and solvents.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-chlorophenyl)methoxy]methyl}piperidine
- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-bromophenyl)methoxy]methyl}piperidine
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4/c22-18-4-1-15(2-5-18)12-25-13-16-7-9-23(10-8-16)21(24)17-3-6-19-20(11-17)27-14-26-19/h1-6,11,16H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPTWOYBZCLADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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